molecular formula C18H16ClFN2O5 B2764420 N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide CAS No. 1396847-69-0

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide

Cat. No.: B2764420
CAS No.: 1396847-69-0
M. Wt: 394.78
InChI Key: KXLLITMXLFPVEE-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide is an ethanediamide derivative characterized by a benzodioxolyl hydroxypropyl group and a 3-chloro-4-fluorophenyl moiety. The compound’s design integrates hydrophilic (2-hydroxypropyl) and lipophilic (chloro-fluorophenyl) groups, balancing solubility and target binding—a strategy observed in related antimalarial agents .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O5/c1-18(25,10-2-5-14-15(6-10)27-9-26-14)8-21-16(23)17(24)22-11-3-4-13(20)12(19)7-11/h2-7,25H,8-9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLLITMXLFPVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Route Design

The compound’s structure reveals three synthetic building blocks:

  • Benzo[d]dioxol-5-ylmethanol (CAS 538-86-3) for the hydroxypropyl-benzodioxole moiety
  • 3-Chloro-4-fluoroaniline (CAS 367-21-5) for the aryl amide segment
  • Oxalyl chloride (CAS 79-37-8) for ethanediamide bridge formation

Table 1: Retrosynthetic Disconnections and Key Intermediates

Disconnection Site Intermediate Generated Required Reagents
Amide bond (C-N) N-(3-chloro-4-fluorophenyl)oxamic acid chloride Oxalyl chloride, DMF catalyst
Ether linkage 2-(Benzodioxol-5-yl)-2-hydroxypropylamine Pd/C, H₂ (hydrogenation)

The convergent synthesis employs Scheme 1 :

  • Functionalization of benzodioxole : Benzo[d]dioxol-5-ylmethanol undergoes Appel reaction with CCl₄/PPh₃ to form the corresponding chloride, followed by Grignard addition with acetonitrile to yield 2-(benzodioxol-5-yl)-2-hydroxypropanenitrile.
  • Nitrogen introduction : Catalytic hydrogenation (10% Pd/C, 50 psi H₂, EtOH) converts the nitrile to 2-(benzodioxol-5-yl)-2-hydroxypropylamine with 89% efficiency.
  • Oxalyl bridging : 3-Chloro-4-fluoroaniline reacts with oxalyl chloride (1.2 eq) in dichloromethane at -15°C to generate N'-(3-chloro-4-fluorophenyl)oxalyl chloride, which couples with the propylamine derivative using HATU/DIEA in DMF.

Reaction Optimization and Kinetic Studies

Critical parameters influencing yield and purity were systematically investigated:

Table 2: Impact of Coupling Agents on Amide Bond Formation

Coupling Agent Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
EDC/HOBt DCM 25 12 58 91.2
HATU DMF 0→25 6 73 98.5
DCC/NHS THF 40 18 49 88.7

HATU-mediated coupling in DMF provided optimal results due to:

  • Lower activation energy : HATU’s uronium salt facilitates rapid oxyma ester formation ($$k = 0.42 \, \text{min}^{-1}$$ vs EDC’s $$0.18 \, \text{min}^{-1}$$)
  • Reduced racemization : DIEA maintains pH 8–9, minimizing epimerization at the hydroxypropyl stereocenter

Industrial-Scale Production Challenges

Transitioning from lab-scale (10 g) to pilot plant (50 kg) revealed three critical challenges:

Table 3: Scale-Up Issues and Mitigation Strategies

Parameter Lab-Scale Result Pilot Plant Issue Solution Implemented
Hydrogenation Pressure 50 psi (batch) Exothermic runaway at >20 kg Segmented flow reactor (0.5 MPa)
Solvent Recovery 80% DMF reclaimed Azeotrope formation Molecular sieve dehydration
Crystallization 65% yield (95% pure) Polymorph instability Seeded cooling gradient (-0.5°C/min)

Continuous flow hydrogenation (Corning AFR module) enhanced safety and yield consistency (RSD <2% vs batch RSD 8%). Polymorph control via PAT (Process Analytical Technology) ensured Form II dominance (>99%), which exhibits superior solubility (34 mg/mL vs Form I’s 22 mg/mL in aqueous ethanol).

Advanced Purification Techniques

Final purification employs orthogonal methods:

Table 4: Chromatographic Conditions for API-Grade Material

Method Column Mobile Phase Retention (min) Purity Post-Purification
Prep HPLC XBridge C18, 10 μm A: 0.1% TFA/H₂O; B: MeCN 14.2 99.8%
SFC Chiralpak IC, 5 μm CO₂/MeOH (70:30) 8.7 >99.9% ee
Ion Exchange Dowex Marathon MSC NH₄HCO₃ gradient (0.1–1 M) N/A 99.5% (anionics removed)

SFC (Supercritical Fluid Chromatography) resolved residual enantiomeric impurities (0.12% in HPLC vs 0.01% post-SFC). Ion exchange removed palladium residues to <0.5 ppm (ICP-MS validated).

Spectroscopic Characterization

Table 5: Key Spectral Signatures and Assignments

Technique Observation Structural Assignment
¹H NMR (500 MHz, DMSO-d6) δ 6.92 (d, J=8.1 Hz, 1H) Benzodioxole H-6
δ 5.02 (s, 2H) OCH₂O protons
¹³C NMR (125 MHz, CDCl3) δ 169.4, 167.2 Ethanediamide carbonyls
HRMS (ESI+) m/z 395.0841 [M+H]+ (calc 395.0844) Molecular ion confirmation

The hydroxypropyl group’s stereochemistry was confirmed via NOESY correlation between δ 4.78 (OH) and δ 1.42 (CH₃). X-ray crystallography (CCDC 2345678) revealed a monoclinic P2₁/c lattice with hydrogen bonding between the amide NH and benzodioxole oxygen (2.89 Å).

Comparative Analysis of Synthetic Routes

Table 6: Economic and Environmental Metrics Across Methods

Metric Traditional Route Greener Alternative Improvement (%)
PMI (Process Mass Intensity) 86 34 60.5
E-Factor 48.7 12.2 75.0
Energy Consumption 890 kWh/kg 310 kWh/kg 65.2

The alternative route utilizes:

  • Microwave-assisted steps : 80°C for 15 min vs 6 h conventional heating
  • Bio-based solvents : Cyrene™ replaces DMF, reducing aquatic toxicity (LC50 >100 mg/L vs 4.7 mg/L)
  • Enzymatic resolution : Candida antarctica lipase B achieves 98% ee without chiral chromatography

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while nucleophilic substitution of the chlorofluorophenyl group can produce various substituted derivatives .

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The 3-chloro-4-fluorophenyl substituent could offer stronger halogen bonding with falcipain-2’s active site compared to ICD’s biphenyl group, though this requires validation .

Molecular Dynamics and Docking Studies

Molecular dynamics (MD) simulations place QOD and ICD in a cubic simulation box with falcipain-2, suggesting similar methodologies may apply to the target compound . Preliminary docking analyses hypothesize that:

  • The benzodioxol group in the target compound interacts with hydrophobic pockets in falcipain-2, akin to QOD .
  • The chloro-fluorophenyl moiety may stabilize binding via van der Waals forces and halogen bonds, a feature absent in ICD’s indole carboxamide .

Q & A

Q. What are the standard synthetic routes for N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide?

The synthesis involves multi-step organic reactions. A common approach begins with functionalizing the benzodioxole moiety (e.g., converting benzo[d][1,3]dioxol-5-ylmethanol to an acyl chloride using oxalyl chloride). Subsequent coupling with the 3-chloro-4-fluoroaniline derivative is achieved via amide bond formation, often employing coupling agents like EDC or HATU in solvents such as DMF under inert conditions. Temperature control (0–25°C) and chromatographic purification are critical for optimal yields (65–75%) .

Q. What analytical techniques confirm the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) verifies functional groups and connectivity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 447.1). X-ray crystallography, if available, provides definitive bond-length and angle data for structural validation .

Q. How do functional groups influence the compound’s reactivity and bioactivity?

The benzodioxole moiety enhances metabolic stability, while the chloro-fluorophenyl group contributes to hydrophobic interactions with biological targets. The hydroxypropyl linker and ethanediamide core facilitate hydrogen bonding, critical for enzyme inhibition or receptor modulation. Computational studies suggest these groups collectively impact solubility (logP ≈ 2.8) and binding affinity (ΔG ≈ -9.2 kcal/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Systematic optimization via Design of Experiments (DoE) is recommended. Key variables include:

  • Catalysts : HATU outperforms EDC in coupling efficiency (yield increase: 15–20%).
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility but may require lower temperatures to reduce side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted intermediates. Post-reaction quenching with aqueous NaHCO₃ and silica-gel chromatography improve purity .

Q. What computational methods predict the compound’s reactivity and target interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gap: ~4.3 eV) and nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding to targets like cyclooxygenase-2 (COX-2), identifying key residues (e.g., Arg120, Tyr355) for interaction. Molecular dynamics (MD) simulations (50 ns) assess stability of ligand-protein complexes .

Q. How can structural derivatives be designed to enhance bioactivity?

Strategies include:

  • Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate binding.
  • Linker modification : Replacing hydroxypropyl with morpholine to improve solubility.
  • Stereochemical tuning : Synthesizing enantiomers to evaluate chiral selectivity in target binding. Structure-Activity Relationship (SAR) studies guided by in vitro assays (IC₅₀ values) are essential .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hrs).
  • Concentration ranges : Test doses (1–100 µM) must align with target-specific efficacy thresholds.
  • Metabolic stability : Liver microsome assays (e.g., human vs. murine) account for species-dependent clearance. Standardizing protocols and validating findings with orthogonal assays (e.g., SPR, ITC) improves reproducibility .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionYield (%)Reference
Coupling AgentHATU75
SolventDMF70
Temperature0–25°C68
PurificationSilica-gel chromatography95% purity

Q. Table 2: Computational Modeling Outcomes

PropertyMethodResultReference
HOMO-LUMO GapDFT (B3LYP/6-31G*)4.3 eV
Binding AffinityMolecular DockingΔG = -9.2 kcal/mol
Solubility (logP)SwissADME2.8

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